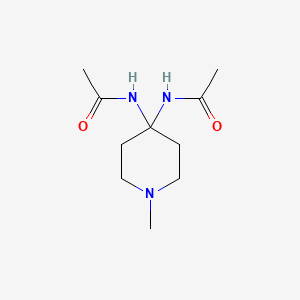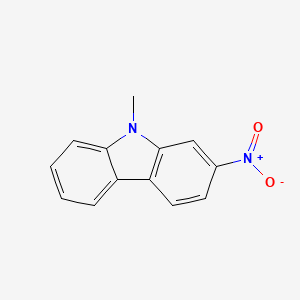
9-Methyl-2-nitrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2-nitrocarbazole is an organic compound with the molecular formula C13H10N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a carbazole core substituted with a methyl group at the 9th position and a nitro group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-nitrocarbazole typically involves the nitration of 9-methylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction: 9-Methylcarbazole is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to maintain the desired temperature and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring positions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 9-Methyl-2-aminocarbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Oxidation: 9-Carboxy-2-nitrocarbazole.
Scientific Research Applications
9-Methyl-2-nitrocarbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use as a microtubule-targeting agent in cancer treatment.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-2-nitrocarbazole, particularly in its anticancer activity, involves its interaction with microtubules. The compound binds to the colchicine binding site of tubulin, leading to the destabilization of microtubules . This disruption of microtubule dynamics results in cell cycle arrest and subsequent apoptosis of cancer cells. The compound’s ability to interfere with tubulin organization is similar to that of vinblastine, a well-known anticancer drug .
Comparison with Similar Compounds
Similar Compounds
2-Nitrocarbazole: Similar structure but lacks the methyl group at the 9th position.
9-Ethyl-3-nitrocarbazole: Similar structure but has an ethyl group at the 9th position and a nitro group at the 3rd position.
Uniqueness
9-Methyl-2-nitrocarbazole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and modifies its reactivity compared to other nitrocarbazole derivatives.
Properties
CAS No. |
188107-70-2 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methyl-2-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-7-6-9(15(16)17)8-13(11)14/h2-8H,1H3 |
InChI Key |
ZVGXWOBPSOKZTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



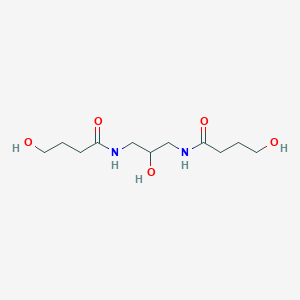
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
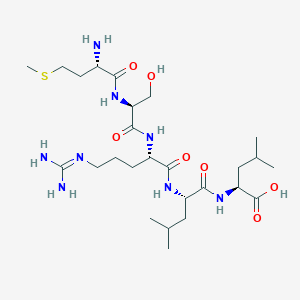
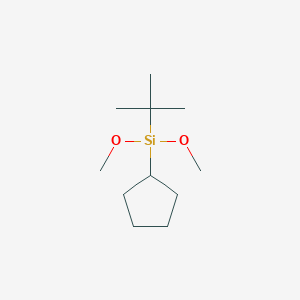
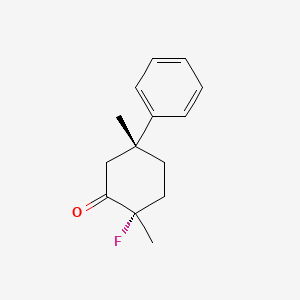
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)

![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
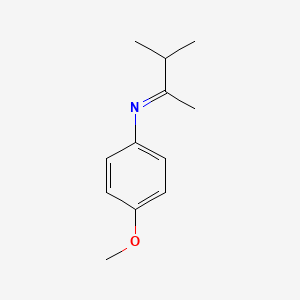
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
